1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- is an organic compound with the molecular formula C15H19BrO It is a derivative of heptanol, featuring a bromophenyl group and an ethenylidene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- typically involves the reaction of 1-heptanol with 2-bromobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of 3-[(2-bromophenyl)ethenylidene]heptanone.
Reduction: Formation of 1-Heptanol, 3-[(phenyl)ethenylidene]-.
Substitution: Formation of 1-Heptanol, 3-[(2-methoxyphenyl)ethenylidene]- or 1-Heptanol, 3-[(2-cyanophenyl)ethenylidene]-.
Wissenschaftliche Forschungsanwendungen
1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Heptanol, 3-[(2-chlorophenyl)ethenylidene]-
- 1-Heptanol, 3-[(2-fluorophenyl)ethenylidene]-
- 1-Heptanol, 3-[(2-iodophenyl)ethenylidene]-
Uniqueness
1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can engage in specific interactions, such as halogen bonding, that are not possible with other halogens, making this compound particularly interesting for research and development.
Eigenschaften
CAS-Nummer |
825628-01-1 |
---|---|
Molekularformel |
C15H19BrO |
Molekulargewicht |
295.21 g/mol |
InChI |
InChI=1S/C15H19BrO/c1-2-3-6-13(11-12-17)9-10-14-7-4-5-8-15(14)16/h4-5,7-8,10,17H,2-3,6,11-12H2,1H3 |
InChI-Schlüssel |
REPZUAGFTHLCAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C=CC1=CC=CC=C1Br)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.